3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride

Descripción

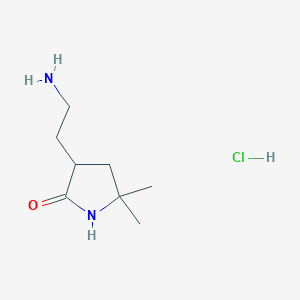

3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride is a specialized organic compound featuring a pyrrolidin-2-one (a five-membered lactam) core substituted with two methyl groups at the 5,5-positions and a 2-aminoethyl group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents and stability under standard laboratory conditions. This structural configuration confers unique physicochemical properties, including moderate hydrophilicity (due to the polar lactam and amine groups) and steric hindrance from the dimethyl substituents.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-5,5-dimethylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2)5-6(3-4-9)7(11)10-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMMQPNUBQKSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)N1)CCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2,2-dimethyl-1,3-propanediol, with an amine under acidic conditions.

Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group. This can be accomplished by reacting the pyrrolidinone intermediate with ethylenediamine in the presence of a suitable catalyst.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced form.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Aplicaciones Científicas De Investigación

3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism by which 3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction.

Comparación Con Compuestos Similares

1-Benzyl-5,5-dimethylpyrrolidin-3-one Hydrochloride

- Core Structure : Pyrrolidin-3-one (lactam) with 5,5-dimethyl groups.

- Substituents: A benzyl group at position 1 (vs. aminoethyl at position 3 in the target compound).

- Key Differences: Polarity: The benzyl group introduces hydrophobicity, reducing water solubility compared to the aminoethyl-hydrochloride salt in the target compound. Reactivity: The absence of a primary amine limits its utility in amide-bond formation, a key advantage of the target compound.

5-Bromotryptamine Hydrochloride (3-(2-Aminoethyl)-5-bromoindole Hydrochloride)

- Core Structure: Indole (aromatic heterocycle) vs. pyrrolidin-2-one (non-aromatic lactam).

- Substituents: 5-Bromo and 3-aminoethyl groups.

- Key Differences: Electronic Properties: The aromatic indole core allows π-π stacking interactions, whereas the pyrrolidinone in the target compound offers hydrogen-bonding capability via the lactam carbonyl. Bioactivity: Tryptamine derivatives are neuroactive (e.g., serotonin analogs), whereas the target’s pyrrolidinone may confer metabolic stability or altered receptor binding. Synthetic Utility: The bromo substituent in 5-bromotryptamine enables further functionalization (e.g., cross-coupling reactions), while the dimethyl groups in the target enhance steric control in reactions .

Comparative Data Table

Research Findings and Implications

- Target Compound: The aminoethyl group and hydrochloride salt suggest utility in peptide mimetics or enzyme inhibitors where water solubility and amine reactivity are critical.

- Benzyl-Pyrrolidinone Analogue: Its hydrophobicity aligns with applications in lipid-rich environments or as a protective group in multistep syntheses .

Actividad Biológica

3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride is a synthetic compound belonging to the pyrrolidinone family. Its structure features a pyrrolidinone ring with an aminoethyl group and two methyl groups at the 5-position, suggesting potential biological activity, particularly in neurological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 192.68 g/mol

-

Chemical Structure :

This compound's structural features facilitate its interaction with biological systems, particularly neurotransmitter pathways.

Research indicates that this compound may act as a neurotransmitter analog due to its structural similarity to naturally occurring neurotransmitters. This allows it to potentially influence neurotransmission, which could lead to therapeutic benefits in treating neurological disorders such as anxiety and depression.

Interaction Studies

Studies have focused on understanding how this compound interacts with various biological receptors and enzymes. Preliminary findings suggest that it may modulate neurotransmitter systems, although specific interactions and pathways remain to be fully elucidated.

Neurotransmitter Modulation

The compound's ability to mimic neurotransmitters suggests that it may play a role in modulating synaptic transmission. This is particularly relevant in the context of disorders characterized by dysregulated neurotransmission.

Potential Therapeutic Applications

-

Neurological Disorders : Given its potential as a neurotransmitter analog, research is ongoing into its efficacy for conditions such as:

- Anxiety

- Depression

- Neurodegenerative diseases

- Antimicrobial Activity : Some studies suggest that compounds structurally related to this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.